
(+)-Dibenzoyl-D-tartaric acid
Vue d'ensemble
Description
(+)-Dibenzoyl-D-tartaric acid is an organic compound that belongs to the class of tartaric acid derivatives. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in the resolution of racemic mixtures in organic synthesis. This compound is particularly valued for its ability to form diastereomeric salts with various amines, which can then be separated by crystallization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Dibenzoyl-D-tartaric acid typically involves the esterification of tartaric acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
Esterification: Tartaric acid reacts with benzoyl chloride in the presence of pyridine to form dibenzoyl tartaric acid.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Esterification: Large quantities of tartaric acid and benzoyl chloride are reacted in the presence of a base.
Continuous Purification: The product is continuously purified using industrial crystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (+)-Dibenzoyl-D-tartaric acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield tartaric acid and benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Various nucleophiles can attack the carbonyl carbon, leading to substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Hydrolysis: Tartaric acid and benzoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted tartaric acid derivatives.
Applications De Recherche Scientifique
Chiral Separation and Racemization
One of the primary applications of (+)-Dibenzoyl-D-tartaric acid is as a chiral separation agent . It is employed in the resolution of racemic mixtures, particularly for amines, which are crucial in pharmaceutical development. The compound forms diastereomeric salts with enantiomers, allowing for their separation through crystallization or chromatography techniques .
Table 1: Chiral Separation Applications
Application Area | Specific Use |
---|---|
Pharmaceuticals | Resolution of chiral amines |
Organic Synthesis | Preparation of enantiomerically pure compounds |
Analytical Chemistry | Chiral HPLC methods |
Pharmaceutical Raw Material
This compound serves as a raw material in the synthesis of various pharmaceutical compounds. Its stability and relatively low cost make it an attractive choice for industrial applications. For instance, it is used in the synthesis of anthelmintic drugs such as Levamisole HCl, which has significant veterinary and human health applications .
Case Study 1: Chiral Resolution of Amines
A study demonstrated the effectiveness of this compound in resolving racemic amines into their individual enantiomers. The diastereomeric salts formed were purified via crystallization, yielding high enantiomeric excess (ee) values, which are essential for drug efficacy and safety.
Case Study 2: Industrial Synthesis
In an industrial setting, this compound was utilized as an intermediate in the production of Levamisole HCl. The synthesis process was streamlined to minimize waste and maximize yield, showcasing its practical application in pharmaceuticals.
Mécanisme D'action
The mechanism of action of (+)-Dibenzoyl-D-tartaric acid primarily involves its ability to form diastereomeric salts with chiral amines. This interaction is driven by the formation of hydrogen bonds and van der Waals forces between the acid and the amine. The resulting diastereomers can be separated by crystallization, allowing for the isolation of pure enantiomers.
Comparaison Avec Des Composés Similaires
(+)-Dibenzoyl-D-tartaric acid is unique in its high efficiency as a resolving agent compared to other tartaric acid derivatives. Similar compounds include:
(-)-Dibenzoyl-L-tartaric acid: The enantiomer of this compound, used for similar purposes but with opposite chiral properties.
Di-p-toluoyl-D-tartaric acid: Another tartaric acid derivative used in chiral resolution but with different steric and electronic properties.
Diacetyl tartaric acid: Used in food and pharmaceutical industries but less effective in chiral resolution.
Activité Biologique
(+)-Dibenzoyl-D-tartaric acid (DBTA) is a chiral compound widely recognized for its applications in organic synthesis, particularly in the resolution of racemic mixtures. This article explores its biological activity, synthesis methods, and applications, supported by relevant data and case studies.
- Molecular Formula : C₁₈H₁₄O₈
- Molecular Weight : 358.30 g/mol
- Density : 1.4 g/cm³
- Melting Point : 154-156 °C
- Boiling Point : 606.6 °C at 760 mmHg
- Flash Point : 221.8 °C
Chiral Resolution
DBTA is primarily utilized as a resolving agent for chiral compounds. It plays a significant role in the separation of enantiomers, which is crucial in pharmaceuticals where different enantiomers can have vastly different biological effects. For instance, DBTA has been effectively used to resolve (RS)-nicotine into its enantiomers with varying yields and chiral purities depending on the solvent used.
Table 1: Resolution of (RS)-Nicotine Using DBTA
Solvent | % Yield | % Chiral Purity |
---|---|---|
Methanol | N/A | N/A |
Ethanol | 36.4 | 96.4 |
Isopropanol | 55.7 | N/A |
In a study, DBTA was used to achieve a high chiral purity of (S)-nicotine (99.85%) with a yield of 68.9% through recrystallization techniques .
Influence on Electrical Properties
Recent research has demonstrated that DBTA can enhance the electrical properties of polyaniline (PANI) composites when used as a dopant. The incorporation of DBTA into PANI resulted in improved conductivity and stability of the material, making it suitable for applications in sensors and electronic devices .
Case Studies
-
Chiral Separation of Pharmaceuticals :
A study detailed the use of DBTA in resolving various racemic mixtures, including (R,S)-nicotine, where it provided satisfactory yields and high chiral purity, showcasing its effectiveness as a chiral auxiliary in pharmaceutical synthesis . -
Conductive Polymers :
Research indicated that the electrical performance of PANI doped with DBTA was significantly influenced by the concentration of DBTA used during synthesis. The optimal concentration led to enhanced conductivity and stability compared to other dopants .
Synthesis Methods
The synthesis of this compound typically involves the reaction of D-tartaric acid with benzoyl chloride under controlled conditions, often utilizing copper sulfate as a catalyst to improve yields and purity.
General Synthesis Steps :
- Combine D-tartaric acid and benzoyl chloride in a suitable solvent (e.g., toluene).
- Add copper sulfate as a catalyst.
- Stir under reflux conditions for several hours.
- Hydrolyze the resulting product to obtain pure DBTA.
This method has been reported to achieve yields exceeding 95% with high purity levels .
Propriétés
IUPAC Name |
2,3-dibenzoyloxybutanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONLFQNRGZXBBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859761 | |
Record name | 2,3-Bis(benzoyloxy)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93656-02-1, 2743-38-6 | |
Record name | NSC338494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Dibenzoyltartaric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.